Cas no 16176-79-7 ('Monodemethylated spirilloxanthin')

'Monodemethylated spirilloxanthin' structure
16176-79-7 structure
Nome del prodotto:'Monodemethylated spirilloxanthin'
Numero CAS:16176-79-7
MF:C41H58O2
MW:582.898032665253
CID:2027377
PubChem ID:552652

'Monodemethylated spirilloxanthin' Proprietà chimiche e fisiche

Nomi e identificatori

    • 'Monodemethylated spirilloxanthin'
    • (3E,3'E)-1'-methoxy-3,4,3',4'-tetradehydro-1',2'-dihydro-2H-psi,psi-caroten-1-ol
    • 1'-methoxy-3,4,3',4'-tetradehydro-1,2,1',2'-tetrahydro-psi,psi-caroten-1-ol
    • 1'-Methoxy-3,4,3',4'-tetradehydro-1,2,1',2'-tetrahydro-psi,psi-carotin-1-ol
    • 31-Methoxy-2,6,10,14,19,23,27,31-octamethyl-dotriaconta-4t,6t,8t,10t,12t,14t,16t,18t,20t,22t,24t,26t,28t-tridecaen-2-ol
    • all-trans-OH-Spirilloxanthin
    • Bacteriopurpurin
    • 3,3',4,4'-Tetradehydro-1,1',2,2'-tetrahydro-1-hydroxy-1'-methoxy-ψ,ψ-carotene
    • 16176-79-7
    • DTXSID201160015
    • 3,3',4,4'-Tetradehydro-1',2'-dihydro-1'-methoxy-psi,psi-caroten-1(2H)-ol
    • Monodemethyl spirilloxanthin
    • .psi.,.psi.-Caroten-1(2H)-ol, 3,3',4,4'-tetradehydro-1',2'-dihydro-1'-methoxy-
    • OH-Spirilloxanthin
    • CHEBI:80150
    • .alpha.-Bacteriopurpurin, all-trans-
    • SCHEMBL22117353
    • Hydroxyspirolloxanthin, all-trans-
    • (4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-2-ol
    • Hydroxyspirilloxanthin
    • LMPR01070137
    • Hydroxyspirolloxanthin
    • Q27149267
    • .psi.,.psi.-Carotene, 3,3',4,4'-tetradehydro-1',2'-dihydro-1-hydroxy-1'-methoxy-
    • demethylspirilloxanthin
    • Bacteriopurpurin, all-trans-
    • OH-Spirilloxanthin, all-trans-
    • all-trans-Bacteriopurpurin
    • SSZVJOJPPUPCBF-JARCNSDHSA-N
    • Lycopene, 3,3',4,4'-tetradehydro-1,1',2,2'-tetrahydro-1-hydroxy-1'-methoxy-
    • Inchi: InChI=1S/C41H58O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-31,42H,32-33H2,1-11H3
    • Chiave InChI: SSZVJOJPPUPCBF-UHFFFAOYSA-N
    • Sorrisi: CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O

Proprietà calcolate

  • Massa esatta: 582.44368109g/mol
  • Massa monoisotopica: 582.44368109g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 43
  • Conta legami ruotabili: 17
  • Complessità: 1240
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 13
  • XLogP3: 13.3
  • Superficie polare topologica: 29.5Ų
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.